
5-(Chloro)carbonyl-6-nitro-1,3-benzodioxole
Übersicht
Beschreibung
5-(Chloro)carbonyl-6-nitro-1,3-benzodioxole is a chemical compound with the molecular formula C7H4ClNO4 . It has a molecular weight of 201.57 .
Molecular Structure Analysis
The InChI code for 5-(Chloro)carbonyl-6-nitro-1,3-benzodioxole is1S/C7H4ClNO4/c8-4-1-6-7(13-3-12-6)2-5(4)9(10)11/h1-2H,3H2 . This indicates the specific arrangement of atoms in the molecule. Physical And Chemical Properties Analysis
5-(Chloro)carbonyl-6-nitro-1,3-benzodioxole has a molecular weight of 201.57 . More specific physical and chemical properties might be available in specialized chemical databases or literature .Wissenschaftliche Forschungsanwendungen
Anticancer Agent Development
5-(Chloro)carbonyl-6-nitro-1,3-benzodioxole: has been utilized in the synthesis of indole-based compounds with potential anticancer properties. These compounds have shown activity against various cancer cell lines, including prostate, pancreatic, and acute lymphoblastic leukemia . The structure–activity relationship studies of these molecules could lead to the development of more potent anticancer agents.
Antifungal Applications
Derivatives of 5-(Chloro)carbonyl-6-nitro-1,3-benzodioxole have been explored for their antifungal activities. Some synthesized compounds displayed promising results against pathogens like G. zeae, F. oxysporum, and C. mandshurica, indicating potential use in agricultural fungicides .
Tubulin Polymerization Modulation
The indole nucleus, often found in molecules containing 5-(Chloro)carbonyl-6-nitro-1,3-benzodioxole , is a key structural motif in the design of antitubulin agents. These agents target microtubule assembly, causing mitotic blockade and cell apoptosis, which is crucial in cancer treatment .
Bioactive Molecule Synthesis
The compound serves as a building block in the synthesis of bioactive molecules with a broad spectrum of biological activities. This includes the development of plant virucides, antitumor agents, fungicides, insecticides, herbicides, and anti-inflammatory agents .
Molecular Diversity Studies
5-(Chloro)carbonyl-6-nitro-1,3-benzodioxole: is used in molecular diversity studies to create a variety of structurally diverse molecules. This aids in understanding the relationship between molecular structure and biological activity, which is fundamental in drug discovery .
Chemical Education and Research
Due to its versatile applications in synthesizing bioactive compounds, 5-(Chloro)carbonyl-6-nitro-1,3-benzodioxole is also valuable in chemical education. It provides a practical example of how chemical synthesis can lead to compounds with significant real-world applications, thereby enriching the learning experience for students and researchers .
Eigenschaften
IUPAC Name |
6-nitro-1,3-benzodioxole-5-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClNO5/c9-8(11)4-1-6-7(15-3-14-6)2-5(4)10(12)13/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOVGDBZRBILXPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C(=O)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70574304 | |
| Record name | 6-Nitro-2H-1,3-benzodioxole-5-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70574304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Chloro)carbonyl-6-nitro-1,3-benzodioxole | |
CAS RN |
50425-29-1 | |
| Record name | 6-Nitro-2H-1,3-benzodioxole-5-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70574304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

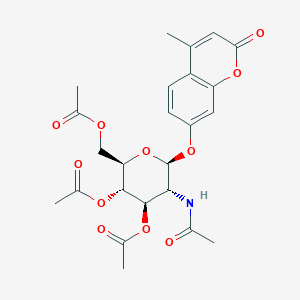
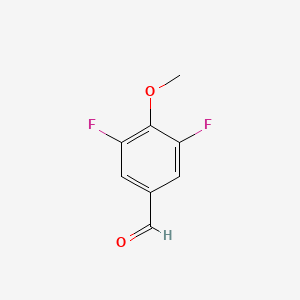
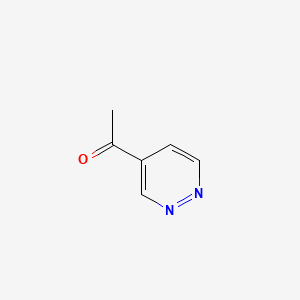
![3-Azabicyclo[4.2.1]nonane](/img/structure/B1316964.png)
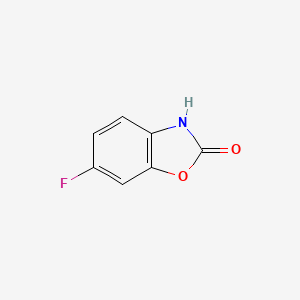
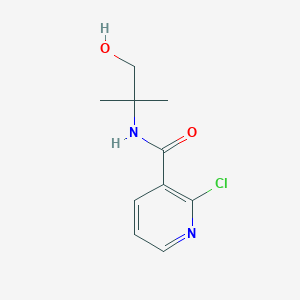
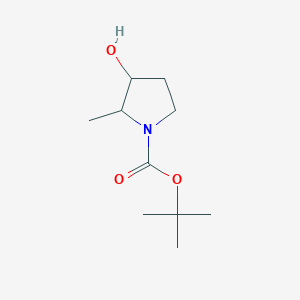



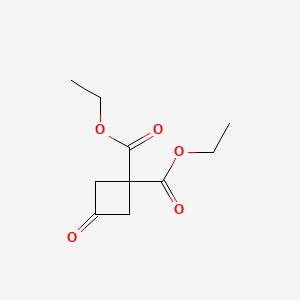
![1-[4-(1H-imidazol-1-yl)phenyl]methanamine](/img/structure/B1316995.png)
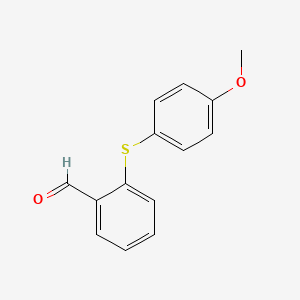
![6-Iodo-1H-benzo[d]imidazole](/img/structure/B1316998.png)